6-chloro-4aH-1,8-naphthyridin-2-one
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Overview
Description
6-chloro-4aH-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines This compound is characterized by a chlorine atom at the 6th position and a keto group at the 2nd position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4aH-1,8-naphthyridin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere can yield 1,8-naphthyridines . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-catalyzed synthesis and green chemistry approaches, such as the Friedländer approach using eco-friendly strategies, are often employed to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4aH-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyridine ring.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
6-chloro-4aH-1,8-naphthyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-chloro-4aH-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving the inhibition or activation of these targets, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
1,8-naphthyridine: The parent compound without the chlorine substitution.
6-methyl-1,8-naphthyridin-2-one: A similar compound with a methyl group instead of a chlorine atom.
6-bromo-1,8-naphthyridin-2-one: A bromine-substituted analogue.
Uniqueness
6-chloro-4aH-1,8-naphthyridin-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and modify its interaction with molecular targets, making it distinct from its analogues .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloro-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-5H |
InChI Key |
ILDBJHCYOZVTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1C=C(C=N2)Cl |
Origin of Product |
United States |
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